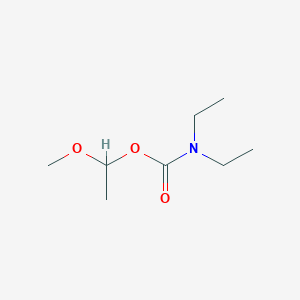
1-Methoxyethyl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyethyl diethylcarbamate is an organic compound with the molecular formula C8H17NO3 It is a derivative of carbamic acid and is characterized by the presence of a methoxyethyl group and two ethyl groups attached to the carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxyethyl diethylcarbamate can be synthesized through the reaction of diethylamine with 1-methoxyethyl chloroformate. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows: [ \text{Diethylamine} + \text{1-Methoxyethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the synthesis and minimize the formation of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxyethyl diethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form diethylamine and 1-methoxyethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Hydrolysis: Diethylamine and 1-methoxyethanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methoxyethyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 1-methoxyethyl diethylcarbamate involves its interaction with biological molecules such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with the active site, thereby preventing substrate binding and catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Diethylcarbamazine: Used as an anthelmintic drug.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals.
Methyl carbamate: Used in the production of pesticides.
Uniqueness: 1-Methoxyethyl diethylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethyl group differentiates it from other carbamates and influences its solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
113444-89-6 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-methoxyethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C8H17NO3/c1-5-9(6-2)8(10)12-7(3)11-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
JWUKSKLMLHZYLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
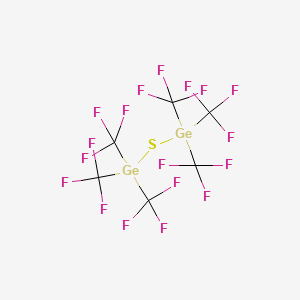
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
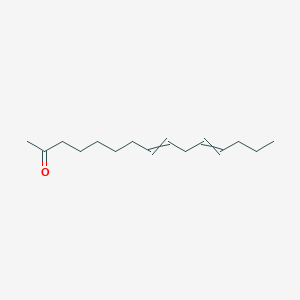
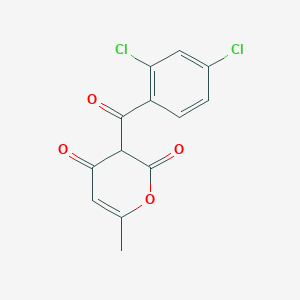
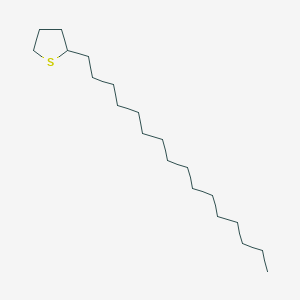
![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
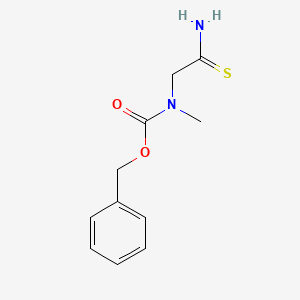


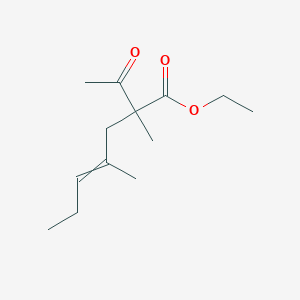
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)

